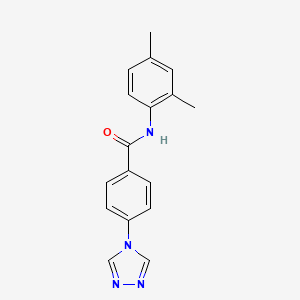![molecular formula C14H23N7O B5380525 [4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5380525.png)
[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as DAC, and it is a potent inhibitor of protein kinases that play a crucial role in various cellular processes. The purpose of
Mécanisme D'action
The mechanism of action of DAC involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, leading to the inhibition of cellular signaling pathways. The inhibition of protein kinases by DAC has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DAC are primarily related to the inhibition of protein kinases. The inhibition of protein kinases by DAC has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, DAC has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DAC in lab experiments is its potency as a protein kinase inhibitor. DAC has been shown to be more potent than other commonly used protein kinase inhibitors, such as staurosporine and H-89. Additionally, DAC has a relatively low toxicity profile, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of using DAC in lab experiments is its solubility in aqueous solutions. DAC has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of DAC in scientific research. One potential direction is the development of DAC derivatives with improved solubility and potency. Additionally, the use of DAC in combination with other therapeutic agents, such as chemotherapy drugs, may enhance its therapeutic potential in the treatment of cancer. Furthermore, the identification of new protein kinase targets for DAC may lead to the development of novel therapeutic approaches for various diseases.
Méthodes De Synthèse
The synthesis of DAC involves the reaction of 4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-amine with ethylcyanamide in the presence of a suitable catalyst. The reaction produces DAC as a white crystalline solid with a high purity level. The synthesis method of DAC is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
DAC has been extensively used in scientific research as a potent inhibitor of protein kinases. Protein kinases are enzymes that play a vital role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of protein kinases by DAC has been shown to have therapeutic potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Propriétés
IUPAC Name |
[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-ethylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N7O/c1-4-19(5-2)12-16-13(20(6-3)11-15)18-14(17-12)21-7-9-22-10-8-21/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFDUBYRSFOMII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)N(CC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-cyclopentyl-4-piperidinyl)-N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B5380449.png)
![(3S*,4R*)-1-[4-(4-chlorophenoxy)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5380463.png)
![(5-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5380475.png)
![3-ethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5380478.png)
![N-(2-ethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5380490.png)
![4-methyl-2-[2-oxo-2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)ethyl]-1(2H)-phthalazinone](/img/structure/B5380497.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-2-naphthylurea](/img/structure/B5380505.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B5380513.png)

![(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5380522.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5380537.png)

![2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5380554.png)